molecular formula C9H18N2 B6327221 N-(Cyclopropylmethyl)piperidin-4-amine CAS No. 1182895-15-3

N-(Cyclopropylmethyl)piperidin-4-amine

Cat. No.: B6327221
CAS No.: 1182895-15-3
M. Wt: 154.25 g/mol
InChI Key: UHFWRQJTYQNSLQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)piperidin-4-amine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, which provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or rhodium catalysts.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, such as piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(Cyclopropylmethyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    N-(Piperidine-4-yl)benzamide: A compound with anticancer properties.

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Uniqueness

N-(Cyclopropylmethyl)piperidin-4-amine is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFWRQJTYQNSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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